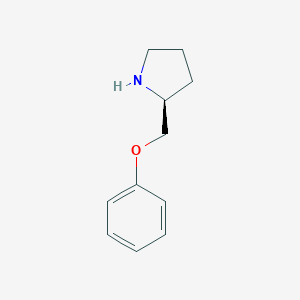

(2S)-2-(phenoxymethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

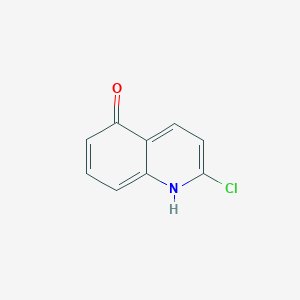

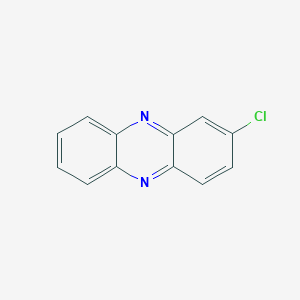

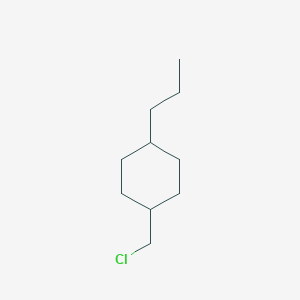

The molecular formula of “(2S)-2-(phenoxymethyl)pyrrolidine” is C11H15NO . Its molecular weight is 177.25 . The InChI key and code provide a textual identifier for the compound .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 177.25 . The compound has a density of 1.017g/cm3 . It has a boiling point of 277.3ºC at 760 mmHg .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

(2S)-2-(phenoxymethyl)pyrrolidine and its derivatives play a crucial role in catalysis and the synthesis of complex organic molecules. For instance, polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized through one-pot coupling reactions involving propargylamines, vinyl sulfones (or nitroalkenes), and phenolic derivatives. This method integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions, showcasing the compound's utility in facilitating complex synthetic transformations (Clique, Vassiliou, Monteiro, & Balme, 2002).

Material Science and Polymer Synthesis

In material science, this compound derivatives have been investigated for their potential in creating new materials. A study on novel pyridine-containing aromatic dianhydride monomers, synthesized from related compounds, led to the development of new polyimides with pyridine moieties. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, indicating their applicability in high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).

Magnetic and Optical Properties

The exploration of this compound derivatives in lanthanide chemistry has led to the discovery of new families of lanthanide clusters. These clusters display unique sandglass-like topologies and exhibit dual physical properties, such as single-molecule magnetism behavior and intense red photoluminescence. This dual functionality opens up new avenues for the application of these compounds in magnetic and optical devices (Alexandropoulos, Mukherjee, Papatriantafyllopoulou, et al., 2011).

Asymmetric Synthesis and Medicinal Chemistry

Derivatives of this compound have been shown to be effective catalysts for asymmetric synthesis, enabling the preparation of optically pure compounds with high stereoselectivity. This capability is crucial for the development of pharmaceuticals and biologically active molecules. For example, efficient stereoselective Michael additions catalyzed by these derivatives have facilitated the synthesis of various γ-nitro carbonyl compounds with excellent yield and enantioselectivity (Singh, Singh, Kaur, et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that nitrogen heterocycles, a group to which this compound belongs, are key and prevalent motifs in drugs .

Mode of Action

The mode of action of (2S)-2-(phenoxymethyl)pyrrolidine involves the intramolecular C–H amination of the pyrrolidine derivative . This process is catalyzed by evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium, which employ high-valent oxo-iron (IV) species .

Biochemical Pathways

The compound’s interaction with cytochrome p450 bm3 suggests it may influence pathways involving this enzyme .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The compound’s interaction with cytochrome p450 bm3 suggests it may have an impact on cellular processes involving this enzyme .

Propriétés

IUPAC Name |

(2S)-2-(phenoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431823 |

Source

|

| Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174213-76-4 |

Source

|

| Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)